molecular formula C22H18ClN5O2 B2852710 N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-70-7

N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2852710
CAS No.: 899985-70-7
M. Wt: 419.87
InChI Key: CTJPGSMFSHOORI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core structure. Key substituents include:

  • 4-chloro and 3-methyl groups on the pyridine ring, which influence steric and electronic properties.
  • N-(4-acetamidophenyl) carboxamide at position 5, contributing to hydrogen-bonding capacity and solubility.

The acetamido group on the phenyl ring may improve bioavailability compared to more hydrophobic substituents, while the chloro and methyl groups modulate reactivity and target binding .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-13-19-20(23)18(12-24-21(19)28(27-13)17-6-4-3-5-7-17)22(30)26-16-10-8-15(9-11-16)25-14(2)29/h3-12H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJPGSMFSHOORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Amines with β-Keto Esters

The pyrazolo[3,4-b]pyridine scaffold is synthesized through a cyclocondensation reaction between 1-phenyl-3-methyl-1H-pyrazole-5-amine and ethyl 3-oxo-3-phenylpropanoate . This reaction proceeds under acidic conditions (e.g., dilute HCl or H₂SO₄) at 80–100°C for 6–12 hours.

Mechanistic Insights :

  • Protonation of the β-keto ester enhances electrophilicity, facilitating nucleophilic attack by the pyrazole amine.
  • Cyclization occurs via intramolecular dehydration, yielding the bicyclic system.

Optimization Notes :

  • Catalyst Screening : Triethylamine or acetic acid improves yields by modulating reaction pH.
  • Solvent Selection : Toluene or THF enhances solubility while minimizing side reactions.

Functionalization of the Pyridine Ring

Chlorination at Position 4

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 4–6 hours). The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and solvent.

Key Parameters :

  • Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate ensures complete conversion.
  • Quenching : Gradual addition to ice-water followed by neutralization with NaHCO₃ minimizes hydrolysis.

Methyl Group Retention at Position 3

The methyl group is retained from the starting pyrazole amine, eliminating the need for post-cyclization alkylation. This strategy simplifies synthesis and improves regioselectivity.

Carboxamide Installation

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 5 is hydrolyzed using aqueous NaOH (2M) in ethanol (reflux, 3 hours). Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization (yield: 85–90%).

Reaction Equation :
$$
\text{Ethyl 4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate} + \text{NaOH} \rightarrow \text{4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylic acid} + \text{EtOH}
$$

Acid Chloride Formation and Amidation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (2 hours). Subsequent reaction with 4-acetamidoaniline in anhydrous THF, catalyzed by triethylamine, yields the target carboxamide.

Critical Steps :

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the acid chloride.
  • Stoichiometry : A 1.2:1 molar ratio of amine to acid chloride ensures complete coupling.

Industrial Scalability and Process Optimization

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances scalability for the cyclocondensation and chlorination steps:

  • Residence Time : 30 minutes at 100°C for cyclocondensation.
  • Yield Improvement : 15–20% increase compared to batch processes.

Purification Techniques

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) isolates intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3) purify the final product (purity >98%).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃), 7.30–8.10 (m, 9H, Ar-H).
  • HRMS (ESI⁺): m/z 476.1128 [M+H]⁺ (calc. 476.1131).

Purity Assessment :

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water gradient).

Challenges and Alternative Pathways

Competing Side Reactions

  • Nitro Group Reduction : Unwanted reduction of the acetamido group during chlorination is mitigated using POCl₃ instead of PCl₅.
  • Ring Opening : Controlled pH during cyclocondensation prevents decomposition of the β-keto ester.

Palladium-Catalyzed Cross-Coupling

As an alternative to electrophilic chlorination, Suzuki-Miyaura coupling with chlorophenylboronic acid introduces the chloro group post-cyclization. However, this method requires stringent anhydrous conditions and increases costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or tool in biological studies to investigate cellular processes.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reference
Target Compound 4-Cl, 3-Me, 1-Ph, 5-(4-acetamidophenyl) ~450 (estimated) Acetamido, Chloro, Methyl
N-(5-acetamido-2-methoxyphenyl)-... 5-(2-MeO, 5-acetamido) ~480 (estimated) Methoxy, Acetamido
4-{[1-(Aminocarbonyl)-4-piperidinyl]amino}-N-[(3,4-dimethylphenyl)methyl]-... Piperidinylamino, 3,4-diMe-Ph ~500 (patent data) Piperidine, Dimethylphenyl
6-Amino-3-Me-4-(4-NO₂-Ph)-... 6-NH₂, 4-NO₂ ~390 (calculated) Amino, Nitro, Cyano
1-(Propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-... Thiophene-oxazolylmethyl 367.425 Thiophene, Oxazole
N-(4-{[3-(CF₃)Ph]sulfonyl}benzyl)-... CF₃-sulfonylbenzyl 460.429 Trifluoromethyl, Sulfonyl

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in increases polarity but may reduce metabolic stability compared to the target compound’s chloro group.
  • Bioactive Moieties: The piperidinylamino group in is associated with PDE4 inhibition, suggesting that substituent choice directly impacts therapeutic targeting.

Q & A

Q. How does this compound compare structurally and functionally to pyrazolo[3,4-b]pyridine analogs?

  • Methodological Answer :
  • SAR analysis : Tabulate IC50_{50} values against analogs with substituent variations (e.g., 4-chloro vs. 4-fluoro).
  • Pharmacophore modeling : Overlay 3D structures to identify conserved interaction motifs.
  • ADMET profiling : Compare logP, CYP450 inhibition, and plasma protein binding across analogs .

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